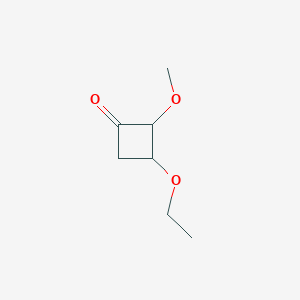
3-Ethoxy-2-methoxycyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-methoxycyclobutan-1-one is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is a cyclobutanone derivative, characterized by the presence of ethoxy and methoxy functional groups attached to the cyclobutanone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxy-2-methoxycyclobutan-1-one can be synthesized through several methods. One efficient procedure involves the reaction of carboxylic acid chlorides with ethyl vinyl ether in the presence of diisopropylethylamine at elevated temperatures . Another method includes the [2 + 2] cycloaddition of ethyl vinyl ether and ketene, generated in situ from carboxylic acid chloride with triethylamine in refluxing acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-methoxycyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Ethoxy-2-methoxycyclobutan-1-one has several applications in scientific research:
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-2-methoxycyclobutan-1-one involves its reactivity as a cyclobutanone derivative. The compound can undergo ring-opening reactions, forming zwitterionic intermediates that react with carbonyl compounds, allylsilanes, or silyl enol ethers to produce cyclic compounds . These reactions are often catalyzed by Lewis acids, which facilitate the cleavage of the cyclobutanone ring.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-cyclopenten-1-one: A similar compound with a cyclopentenone ring instead of a cyclobutanone ring.
3-Ethoxy-2-cyclohexen-1-one: Another similar compound with a cyclohexenone ring.
Uniqueness
3-Ethoxy-2-methoxycyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct reactivity compared to cyclopentenone and cyclohexenone derivatives. The presence of both ethoxy and methoxy groups further enhances its versatility in chemical synthesis.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-ethoxy-2-methoxycyclobutan-1-one |
InChI |
InChI=1S/C7H12O3/c1-3-10-6-4-5(8)7(6)9-2/h6-7H,3-4H2,1-2H3 |
InChI Key |
KMEDOJXSKLWINH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(=O)C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([2,2'-Bipyridin]-5-yl)acetonitrile](/img/structure/B13020170.png)
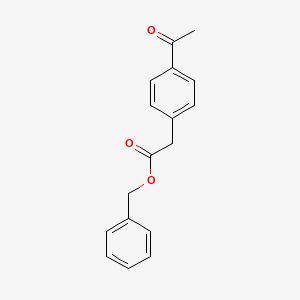
![6-Thia-3-azabicyclo[3.2.1]octane](/img/structure/B13020186.png)
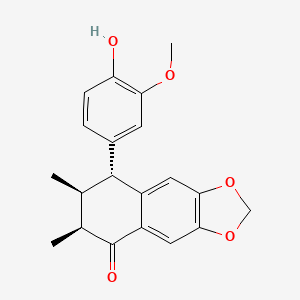
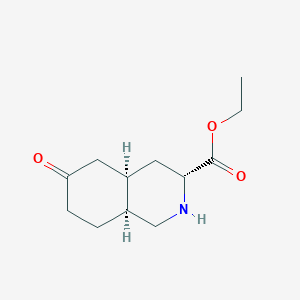
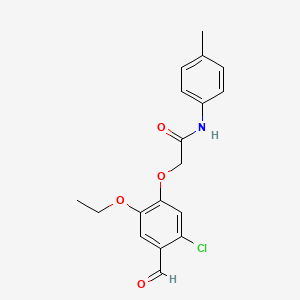
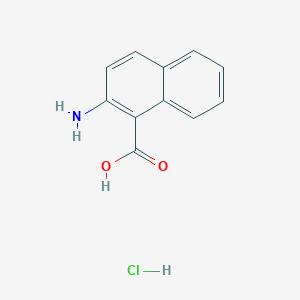
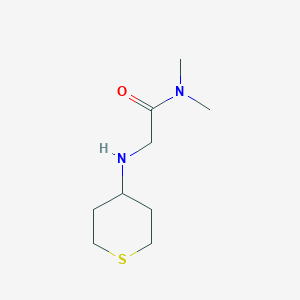
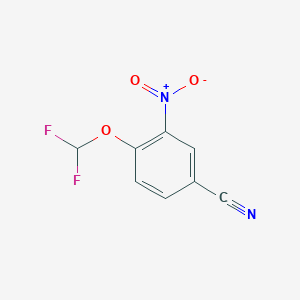
![3-Bromo-4-methylisothiazolo[5,4-b]pyridine](/img/structure/B13020217.png)
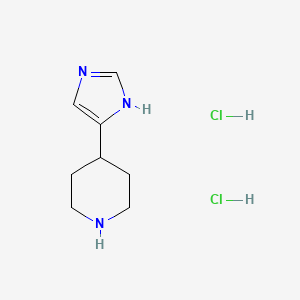
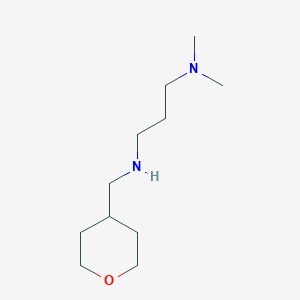
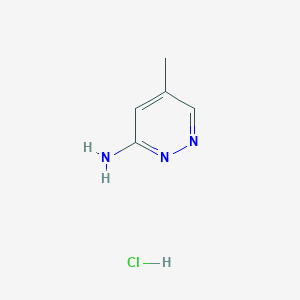
![2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B13020241.png)
